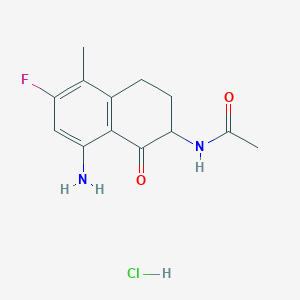

Exatecan Intermediate 2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

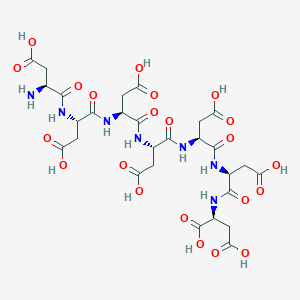

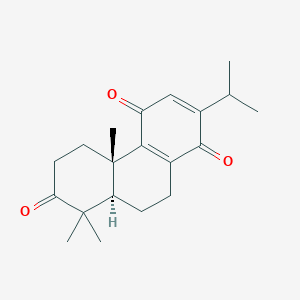

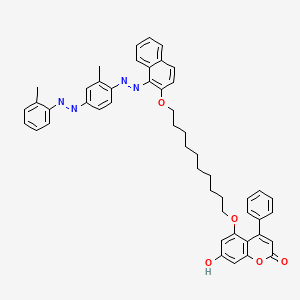

Exatecan Intermediate 2 (hydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. This compound is primarily used in research related to various cancers, including ovarian, lung, and breast cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Exatecan Intermediate 2 (hydrochloride) typically involves the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid. This reaction forms a chemical compound with the molecular formula C25H26N2O4. The process involves multiple steps, including purification and isolation of the final product .

Industrial Production Methods: In industrial settings, the production of Exatecan Intermediate 2 (hydrochloride) is carried out on a large scale using similar synthetic routes. The compound is produced in high yields, making it a preferred choice for large-scale drug production facilities. The compound is stored in a cool, dry place away from direct sunlight to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .

Applications De Recherche Scientifique

Exatecan Intermediate 2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Exatecan, which has shown remarkable effectiveness in the treatment of various cancers, including lung, breast, and ovarian cancer . Additionally, Exatecan Intermediate 2 (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Mécanisme D'action

Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .

Comparaison Avec Des Composés Similaires

Exatecan Intermediate 2 (hydrochloride) is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds inhibit TOP1 activity, Exatecan shows stronger inhibition and tumor suppression capability . Other similar compounds include deruxtecan and SN-38, the active metabolite of irinotecan . Exatecan’s unique properties, such as its high potency and resistance to P-glycoprotein (Pgp) efflux, make it a promising candidate for targeted cancer therapy .

Conclusion

Exatecan Intermediate 2 (hydrochloride) is a crucial intermediate in the synthesis of Exatecan, an anticancer agent with significant potential in cancer treatment. Its unique properties and wide range of scientific research applications make it an important compound in the fields of chemistry, biology, medicine, and industry.

Propriétés

Formule moléculaire |

C13H16ClFN2O2 |

|---|---|

Poids moléculaire |

286.73 g/mol |

Nom IUPAC |

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |

Clé InChI |

WELYDNOIIHGYEW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

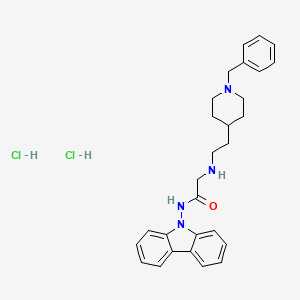

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

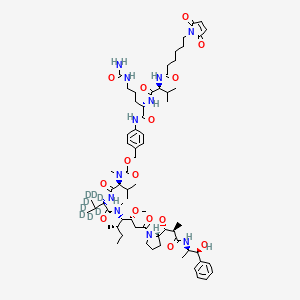

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)